molecular formula C18H12N4OS B2497040 (E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 304685-06-1

(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2497040
CAS RN: 304685-06-1
M. Wt: 332.38
InChI Key: QZVCLSPJXBGLBB-UFFVCSGVSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones and related compounds typically involves heterocyclization reactions, starting from specific precursors like ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and proceeding through steps including condensation, nucleophilic displacement, and cyclocondensation with orthoesters (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). Other approaches include the one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, showcasing the efficiency and step economy of modern synthetic methodologies (Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018).

Molecular Structure Analysis

Structural characterization of these compounds often involves comprehensive spectroscopic techniques including FTIR, NMR, and mass spectrometry. X-ray diffraction analysis has also been employed to determine the crystal structure, providing insights into the molecular geometry and conformations (Liu, Jian-chao, He, Hong-wu, & Ding, 2006). These methods help elucidate the planarity of the thieno[2,3-d]pyrimidin-4(3H)-one core and the relative orientation of substituent groups, which are critical for the compound's chemical behavior and interaction with biological targets.

Scientific Research Applications

Synthesis and Derivative Formation

One of the primary scientific research applications of this compound involves its synthesis and the formation of various derivatives. Studies have demonstrated methods for preparing thieno[2,3-d]pyrimidine derivatives through heterocyclization processes. For example, Davoodnia et al. (2008) detailed the synthesis of new pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, which involved the heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with phenyl or ethyl isothiocyanate, followed by nucleophilic displacement with hydrazine, and finally cyclocondensation with orthoesters (Davoodnia et al., 2008).

Structural and Biological Studies

Further research has delved into the structural investigation and potential biological activities of thieno[2,3-d]pyrimidine derivatives. For instance, El Azab and Elkanzi (2014) reported the synthesis and characterization of compounds derived from thieno[d]pyrimidines, highlighting the formation of isolated and fused thieno[d]pyrimidine derivatives via reactions with selected reagents (El Azab & Elkanzi, 2014). Additionally, Mabkhot et al. (2015) synthesized new substituted thieno-fused bicyclic compounds, further expanding the scope of potential applications of thieno[2,3-d]pyrimidine derivatives in scientific research (Mabkhot et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Some studies have explored the antimicrobial and anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. Tolba et al. (2018) synthesized a new series of thieno[2,3-d]pyrimidine heterocyclic compounds and tested them as antimicrobial and anti-inflammatory agents, showing remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Optical and Electronic Properties

Research has also been conducted on the optical and electronic properties of thieno[2,3-d]pyrimidine derivatives, indicating potential applications in materials science and electronics. For example, Hussain et al. (2020) conducted a study comparing DFT/TDDFT and experimental findings on the spectroscopic properties of thiopyrimidine derivatives, revealing their promising applications in nonlinear optics (NLO) fields (Hussain et al., 2020).

Mechanism of Action

Thieno[2,3-d]pyrimidin-4(3H)-ones have been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The exact mechanism of action is not specified in the search results.

properties

IUPAC Name

5-phenyl-3-[(E)-pyridin-3-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS/c23-18-16-15(14-6-2-1-3-7-14)11-24-17(16)20-12-22(18)21-10-13-5-4-8-19-9-13/h1-12H/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVCLSPJXBGLBB-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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